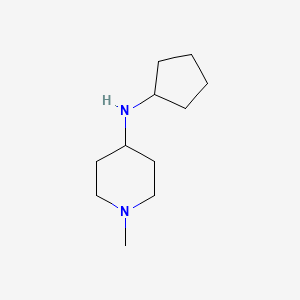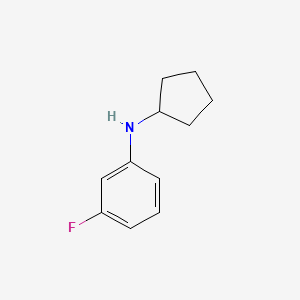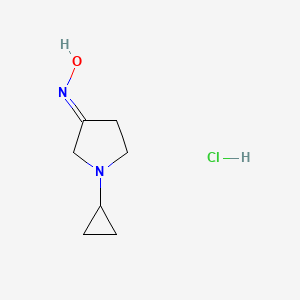
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name for this compound is (3E)-1-cyclopropyl-3-pyrrolidinone oxime hydrochloride . The InChI code is 1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h6-7H,1-5H2;1H . The molecular weight of the compound is 176.65 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.65 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Inhibition Studies
A practical asymmetric synthesis of a highly substituted N-acylpyrrolidine was described, focusing on the construction of stereocenters through a [3+2] cycloaddition. This methodology highlights novel asymmetric catalysis and is applicable to methylvinyl ketone, offering access to different epimers of 4-acetylpyrrolidine. The process demonstrates the synthesis's efficiency and selectivity, with potential applications in pharmaceuticals (Armel A. Agbodjan et al., 2008).
Synthesis of Melophlin Family Compounds
Another study focused on the synthesis of 3-acyltetramic acids related to the melophlin family from α-aminoesters, showcasing the use of immobilized, polystyrene-bound ylide to simplify the removal of by-products and impurities. This method assessed various 3-acylation techniques, demonstrating the compound's potential in biological applications (R. Schobert & Carsten Jagusch, 2005).
Nitrone Ylides and Cycloadditions
Research on Nitrone Ylides explored the synthesis of all-cis-N-hydroxypyrrolidines through formal [3+2] dipolar cycloaddition, achieving excellent diastereoselectivity and chemical yield. This work provides insights into an efficient methodology for constructing complex organic structures with potential pharmaceutical applications (P. Merino et al., 2011).
Cyclopropane and Spiropyrrolidine Derivatives Synthesis
A novel series of spiropyrrolidine-oxindoles were synthesized via 1,3-dipolar cycloaddition, demonstrating significant antimicrobial activity. This study highlights the versatility of N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride derivatives in synthesizing biologically active compounds with potential therapeutic uses (D. Kathirvelan et al., 2015).
Intramolecular Cycloaddition for Polycyclic Derivatives
Intramolecular 1,3-dipolar cycloaddition of cyclic azomethine ylides and nitrones was utilized to yield polycyclic isoxazolidine or pyrrolidine derivatives with total diastereoselectivity. This process illustrates the chemical's role in creating complex organic architectures, offering pathways for the synthesis of novel organic compounds with potential applications in material science and drug development (R. Pedrosa et al., 2006).
Wirkmechanismus
The mechanism of action for “N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride” is not specified in the search results. Its mechanism of action would depend on the specific context in which it is used, such as the type of reaction or process it is involved in.
Safety and Hazards
While specific safety and hazard information for “N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride” is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes using personal protective equipment and following proper storage and disposal procedures .
Eigenschaften
IUPAC Name |
(NE)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H/b8-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYPYWOPZNEENM-WVLIHFOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=NO)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2CC/C(=N\O)/C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


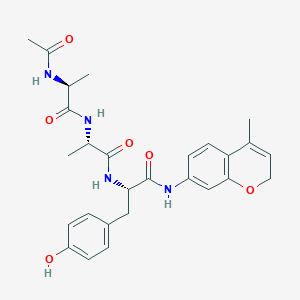
![11,12-Bis[1,3-dihydro-3-(i-propyl)-2H-benzimidazol-2-ylidene-3-methylene]-9,10-dihydro-9,10-ethanoanthracene](/img/structure/B1518661.png)
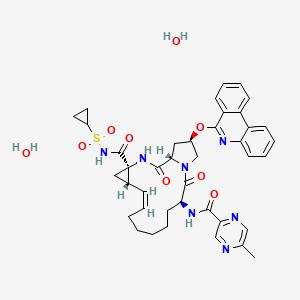

![7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid](/img/structure/B1518672.png)
![L-[3-13C]rhamnose monohydrate](/img/structure/B1518676.png)


![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)
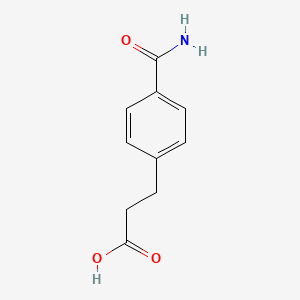

![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)
